2-(4-ethoxyphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(4-ethoxyphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. Key structural elements include:
- Position 5: A methyl-substituted 1,2,4-oxadiazole ring linked to a 4-(methylsulfanyl)phenyl group. The oxadiazole moiety enhances metabolic stability and hydrogen-bonding capacity, while the methylsulfanyl group may facilitate hydrophobic interactions .
This scaffold is structurally analogous to kinase inhibitors and antimicrobial agents, though its specific biological targets remain undefined in the provided evidence.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-3-31-18-8-4-16(5-9-18)20-14-21-24(30)28(12-13-29(21)26-20)15-22-25-23(27-32-22)17-6-10-19(33-2)11-7-17/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSNKJJTGFQKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related pyrazolo-pyrazinones and pyrazolo-pyrimidinones:
Key Observations
Substituent Effects on Lipophilicity :
- The 4-ethoxyphenyl group (target compound) increases lipophilicity compared to 4-methoxyphenyl (MK66) or 4-chlorophenyl () .
- The methylsulfanyl group (target compound) enhances hydrophobic interactions relative to chloro () or methoxy substituents .
Heterocyclic Influence: The 1,2,4-oxadiazole in the target compound offers superior metabolic stability compared to 1,3-oxazole () due to resistance to enzymatic cleavage . Pyrazolo-pyrimidinones (e.g., MK66) exhibit planar structures favorable for ATP-binding pocket interactions in kinases, whereas pyrazolo-pyrazinones (target compound) may adopt distinct conformations .
Phenethyl substituents () are associated with protein-binding modulation, suggesting versatility in target engagement .
Computational and Experimental Insights
- Crystallography: The dihedral angles in ’s pyrazolo-pyrazinone suggest substituent-dependent conformational flexibility, which may influence the target compound’s solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
